molecular formula C27H29N3O3 B382164 Methyl 2-(2-(4-benzhydrylpiperazin-1-yl)acetamido)benzoate CAS No. 384848-62-8

Methyl 2-(2-(4-benzhydrylpiperazin-1-yl)acetamido)benzoate

Cat. No.: B382164
CAS No.: 384848-62-8
M. Wt: 443.5g/mol
InChI Key: NWVKKJUHBQTNTN-UHFFFAOYSA-N
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Description

Methyl 2-(2-(4-benzhydrylpiperazin-1-yl)acetamido)benzoate is a chemical compound that belongs to the class of piperazine derivatives. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 443.54 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(4-benzhydrylpiperazin-1-yl)acetamido)benzoate typically involves the reaction of 4-benzhydrylpiperazine with methyl 2-amino-2-(2-carboxyphenyl)acetate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(4-benzhydrylpiperazin-1-yl)acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2-(4-benzhydrylpiperazin-1-yl)acetamido)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(4-benzhydrylpiperazin-1-yl)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Properties

IUPAC Name

methyl 2-[[2-(4-benzhydrylpiperazin-1-yl)acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3/c1-33-27(32)23-14-8-9-15-24(23)28-25(31)20-29-16-18-30(19-17-29)26(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,26H,16-20H2,1H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVKKJUHBQTNTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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